molecular formula C11H16N2O2S B12098482 Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate

Cat. No.: B12098482
M. Wt: 240.32 g/mol
InChI Key: OSQUHBQRPLJHRB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-5-methylthiophene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under conditions such as refluxing in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[3,2-c]pyridine compounds.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-c]pyridine core. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 24237-39-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the thieno[3,2-c]pyridine scaffold and the carboxylate functional group. The detailed synthetic pathways can vary but often include cyclization and functionalization steps to achieve the desired structural characteristics.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • In Vitro Studies : Ethyl 2-amino derivatives have demonstrated IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) . These values indicate potent antiproliferative effects.
  • Mechanism of Action : The compound appears to exert its effects by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This interaction triggers apoptotic pathways selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .

Apoptosis Induction

The induction of apoptosis is a critical aspect of its biological activity:

  • Dose-dependent Effects : Compounds derived from this scaffold have shown a significant increase in apoptotic cells in treated samples compared to controls. For example, at IC₅₀ concentrations, up to 56% of cells underwent apoptosis after treatment with certain derivatives .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that Ethyl 2-amino derivatives exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Notably:

  • Selectivity : The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells at higher concentrations (>20 μM), indicating a therapeutic window that could be exploited for cancer treatment .
  • Toxicity Studies : In testing against HEK293a SHH cells, some analogs showed minimal cytotoxicity (CC₅₀ > 50 μM), reinforcing their potential as targeted anticancer agents .

Research Findings and Case Studies

StudyCompoundCell LineIC₅₀ (μM)Mechanism
Study 1Ethyl 2-amino derivativeHeLa1.1Tubulin binding
Study 2Ethyl 2-amino derivativeL12102.8Apoptosis induction
Study 3Ethyl 2-amino derivativeCEM2.3Cell cycle arrest

These findings indicate that modifications to the thieno[3,2-c]pyridine structure can enhance biological activity and selectivity.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7-6-13(2)5-4-8(7)16-10(9)12/h3-6,12H2,1-2H3

InChI Key

OSQUHBQRPLJHRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CN(CC2)C)N

Origin of Product

United States

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